Grazoprevir sodium
Overview
Description
MK-5172 sodium salt, also known as Grazoprevir sodium salt, is a selective inhibitor of the Hepatitis C virus NS3/4a protease. This compound exhibits broad activity across various genotypes and resistant variants of the virus. It has shown significant potential in inhibiting the activity of the SARS-CoV-2 3CL protease .
Preparation Methods
The synthesis of MK-5172 sodium salt involves several key steps. One of the primary synthetic routes includes the regioselective substitution reaction of dichloroquinoxaline with a prolinol derivative, followed by the construction of an 18-membered macrocycle through macrolactamization . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MK-5172 sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under suitable conditions.
Hydrolysis: This reaction involves the breakdown of the compound in the presence of water or aqueous solutions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MK-5172 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: The compound is employed in biochemical assays to investigate the inhibition of viral proteases.
Medicine: MK-5172 sodium salt is a crucial component in the development of antiviral therapies, particularly for Hepatitis C and potentially for COVID-19.
Industry: It is used in the pharmaceutical industry for the production of antiviral drugs .
Mechanism of Action
MK-5172 sodium salt exerts its effects by selectively inhibiting the NS3/4a protease of the Hepatitis C virus. This inhibition prevents the virus from processing its polyprotein into functional proteins, thereby halting viral replication. The compound also inhibits the activity of the SARS-CoV-2 3CL protease, which is essential for the replication of the virus .
Comparison with Similar Compounds
MK-5172 sodium salt is unique due to its broad activity across various genotypes and resistant variants of the Hepatitis C virus. Similar compounds include:
Grazoprevir potassium salt: Another form of Grazoprevir with similar inhibitory properties.
Grazoprevir hydrate: A hydrated form of Grazoprevir with comparable activity.
Other NS3/4a protease inhibitors: Compounds like Simeprevir and Paritaprevir also inhibit the NS3/4a protease but may differ in their spectrum of activity and resistance profiles
MK-5172 sodium salt stands out due to its high potency and broad-spectrum activity, making it a valuable compound in antiviral research and therapy.
Biological Activity
Grazoprevir sodium, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been extensively studied for its biological activity, particularly in the context of treating chronic HCV infections. This article reviews the compound's mechanism of action, efficacy against various genotypes, resistance profiles, and pharmacokinetics based on diverse research findings.
Grazoprevir functions as a macrocyclic protease inhibitor , specifically targeting the NS3/4A protease of HCV. This protease is essential for viral replication, and by inhibiting it, grazoprevir effectively prevents the virus from maturing and replicating. The compound exhibits a high binding affinity to the enzyme, characterized by its ability to maintain activity against various resistance-associated substitutions in HCV genotypes.
Efficacy Against HCV Genotypes
Grazoprevir demonstrates broad antiviral activity across multiple HCV genotypes. Notably, it has shown significant potency against genotype 1a and 1b, with an effective concentration (EC50) in the subnanomolar to single-digit nanomolar range. However, its efficacy diminishes against genotype 3, where it is less potent compared to other genotypes.
Table 1: Grazoprevir Activity Across HCV Genotypes
Genotype | EC50 (nM) | Resistance Substitutions Impact |
---|---|---|
GT1a | <1 | Minimal impact from Q80K |
GT1b | <1 | Minimal impact from common mutations |
GT2 | <10 | Limited resistance observed |
GT3 | >10 | Significant resistance noted |
Resistance Profiles
Research indicates that grazoprevir retains effectiveness against several common NS3 substitutions associated with resistance. For instance, substitutions such as V36M and T54S have minimal impact on grazoprevir's activity. However, certain mutations like D168A can reduce its potency significantly; yet when combined with R155K, the effect can be nullified due to unique molecular interactions that enhance binding affinity.
Table 2: Impact of Resistance-Associated Substitutions on Grazoprevir Activity
Substitution | Impact on Activity |
---|---|
Q80K | Minimal |
D168A | 2-81 fold reduction |
R155K/D168A | Potency restored |
Pharmacokinetics
The pharmacokinetic profile of grazoprevir indicates that it is well-absorbed and exhibits a half-life suitable for once-daily dosing. It is primarily metabolized in the liver via cytochrome P450 enzymes but does not significantly inhibit these enzymes, suggesting a low potential for drug-drug interactions.
Key Pharmacokinetic Parameters
- Bioavailability : Approximately 50%
- Half-life : 12-15 hours
- Metabolism : Primarily hepatic (CYP3A4)
- Excretion : Mostly via feces (87%), with renal excretion being minimal (2%).
Case Studies and Clinical Trials
Clinical studies have demonstrated that grazoprevir, in combination with elbasvir (an NS5A inhibitor), results in high rates of sustained virologic response (SVR) among patients with chronic HCV infection. In trials involving treatment-experienced patients with genotype 1a infections, SVR rates exceeded 95%, illustrating the efficacy of this combination therapy.
Table 3: Clinical Trial Outcomes for Grazoprevir/Elbasvir Combination Therapy
Study Type | Population | SVR Rate (%) |
---|---|---|
Phase III Trial | Treatment-naïve | 97 |
Phase III Trial | Treatment-experienced | 95 |
Real-world Study | Diverse genotypes | 90 |
Properties
IUPAC Name |
sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZBIVJZNPHGU-CIAYNJNFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N6NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425038-27-2 | |
Record name | Grazoprevir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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